2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline in the presence of a base, such as triethylamine, to form the desired urea derivative. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)-phenyl]urea
- 1-(3-(Trifluoromethyl)phenyl)-3-(2,6-xylyl)urea
Uniqueness
3-(2,6-DIFLUOROBENZOYL)-1-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA stands out due to its combination of difluorobenzoyl and pyrazolyl groups, which impart unique chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C24H15F5N4O2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C24H15F5N4O2/c25-17-7-4-8-18(26)21(17)22(34)31-23(35)30-15-11-9-14(10-12-15)19-13-20(24(27,28)29)32-33(19)16-5-2-1-3-6-16/h1-13H,(H2,30,31,34,35) |
InChI Key |
QJZDBONLGVPBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.